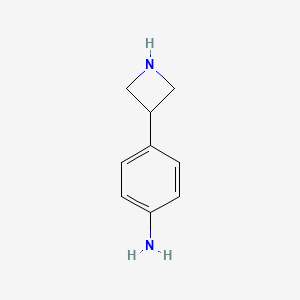
4-(Azetidin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)aniline is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol It is characterized by the presence of an azetidine ring attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)aniline can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates has been reported as an efficient route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: A structurally related compound with a similar azetidine ring but different substituents.
Azetidine-3-carboxylic acid: Another related compound with a carboxylic acid group attached to the azetidine ring.
Uniqueness
4-(Azetidin-3-yl)aniline is unique due to the presence of both an azetidine ring and an aniline moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7215-04-5 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6,10H2 |
Clé InChI |
WQYSQTBNUZIFNI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


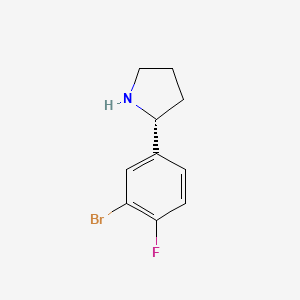
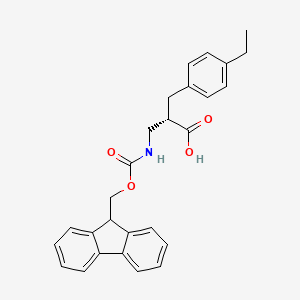
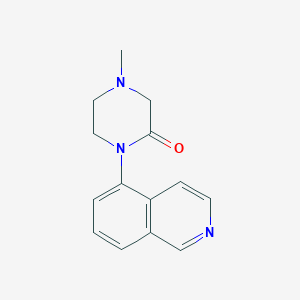

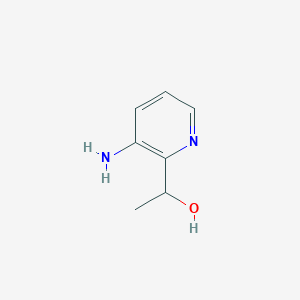

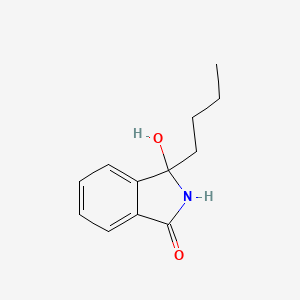
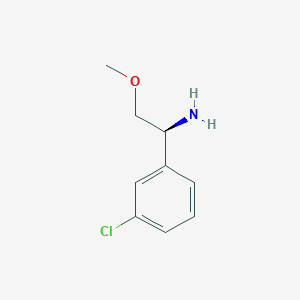
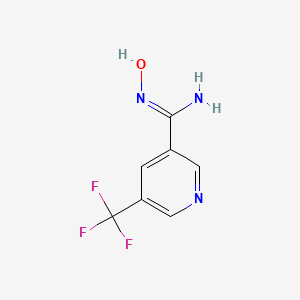

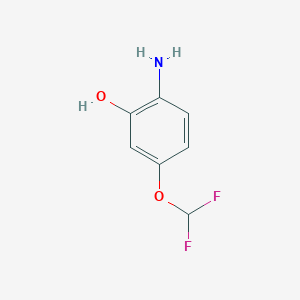
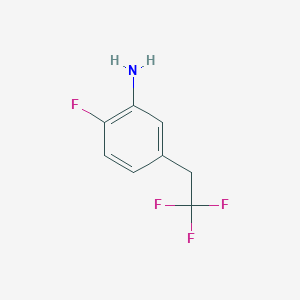
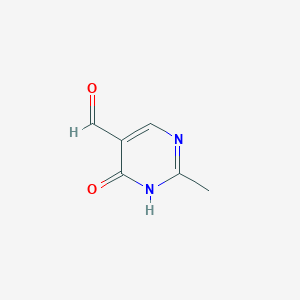
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)
